molecular formula C25H31N3O5 B3968368 Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone

Cat. No.: B3968368
M. Wt: 453.5 g/mol
InChI Key: RMUMWFVDQXXZGY-UHFFFAOYSA-N
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Description

Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone typically involves multiple steps. One common method includes the alkylation of piperazine derivatives with phenyl-substituted ethanones. The reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a valuable tool in understanding receptor-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

Uniqueness

Compared to similar compounds, oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone exhibits unique properties due to the presence of both piperazine and piperidine rings. This dual-ring structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O.C2H2O4/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21;3-1(4)2(5)6/h1-10,22H,11-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUMWFVDQXXZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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